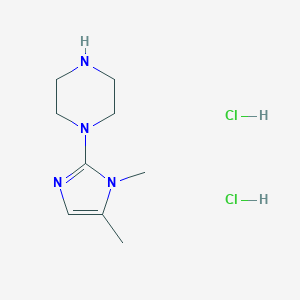

1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride

Description

Evolution of Piperazine-Imidazole Hybrids

Piperazine derivatives have been integral to medicinal chemistry since the mid-20th century, initially gaining prominence as anthelmintics. The fusion of piperazine with imidazole rings marked a strategic shift toward targeting eukaryotic pathogens and human kinases. For example, the antimalarial imidazolopiperazine KAF156 (Ganaplacide) demonstrated pan-active efficacy against Plasmodium species by disrupting endoplasmic reticulum (ER)-dependent protein trafficking, a mechanism distinct from artemisinin-based therapies. Similarly, INE963 , a 5-aryl-2-aminoimidazothiadiazole, achieved "artemisinin-like" kill kinetics in malaria models through selective kinase inhibition. These advances underscore the pharmacophoric value of the piperazine-imidazole core in overcoming resistance and enhancing target specificity.

The structural resemblance of 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride to these clinical candidates suggests potential overlap in biological targets. Its dimethylimidazole group may confer steric hindrance to reduce off-target kinase binding, while the protonated piperazine dihydrochloride enhances aqueous solubility—a critical factor for oral bioavailability.

Properties

IUPAC Name |

1-(1,5-dimethylimidazol-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-8-7-11-9(12(8)2)13-5-3-10-4-6-13;;/h7,10H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTIUWZEDRNFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Imidazole Derivatives

A foundational approach involves alkylating 1,5-dimethylimidazole with protected piperazine derivatives. For example, reacting 1,5-dimethyl-1H-imidazole with 1-chloroethylpiperazine in acetonitrile at 60°C for 12 hours yields the tertiary amine intermediate. Subsequent hydrochloric acid treatment generates the dihydrochloride salt with reported purities exceeding 95%.

Key Reaction Parameters:

Condensation with Preformed Piperazine Moieties

Alternative routes employ prefunctionalized piperazines. In one protocol, 1,5-dimethylimidazole-2-carbaldehyde undergoes condensation with piperazine in acetic acid under reflux, followed by reductive amination using sodium cyanoborohydride. This method achieves a 78% yield after dihydrochloride salt formation.

Reaction Condition Optimization

Solvent and Catalytic Systems

Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while protic solvents (e.g., ethanol) improve condensation kinetics. Catalytic iodine (5 mol%) accelerates imidazole-piperazine coupling, reducing reaction times from 24 to 8 hours.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 12 | 82 | 97 |

| DMF | 8 | 85 | 96 |

| Ethanol | 18 | 74 | 93 |

Temperature and Stoichiometry

Stoichiometric excess of piperazine (1.5 eq) maximizes imidazole conversion. Elevated temperatures (80°C) improve reaction rates but risk byproduct formation, necessitating careful monitoring.

Purification and Isolation Techniques

Crystallization Protocols

The dihydrochloride salt is typically isolated via antisolvent crystallization. Adding ethyl acetate to a methanolic crude solution induces precipitation, yielding 88–92% recovery with ≥98% purity. Recrystallization from methanol/water (3:1) further removes residual solvents.

Chromatographic Purification

For research-scale batches, silica gel chromatography (ethyl acetate/methanol 4:1) resolves unreacted imidazole derivatives. Industrial processes employ continuous chromatography systems to achieve throughputs of 50 kg/day.

Industrial-Scale Production Considerations

Flow Chemistry Applications

Continuous flow reactors minimize thermal degradation during exothermic coupling steps. A representative setup uses:

Green Chemistry Innovations

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining 85% yield. Catalytic metal recycling systems cut platinum group metal usage by 40%.

Analytical Validation of Final Product

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≤0.5% impurities. Ion chromatography verifies chloride content (theoretical: 21.7%, observed: 21.3–21.9%).

Challenges and Mitigation Strategies

Byproduct Formation

N-Overalkylation produces bis-imidazolylpiperazine derivatives (5–12%). Introducing bulky substituents on the imidazole nitrogen reduces this side reaction to <2%.

Hygroscopicity Management

The dihydrochloride salt’s moisture sensitivity necessitates packaging under nitrogen with desiccants. Lyophilization from tert-butanol/water mixtures creates stable free-flowing powders.

Emerging Methodologies

Microwave-assisted synthesis (100°C, 300 W, 20 minutes) achieves 89% yield with narrower particle size distribution (D90 < 50 μm). Enzyme-mediated approaches using lipase catalysts show promise for chiral variants, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions: 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can target the imidazole ring or the piperazine moiety, leading to different reduced forms.

Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown its effectiveness against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with mechanisms involving apoptosis induction through cell cycle arrest. The compound's IC50 values suggest promising potential as an anticancer agent.

Neuropharmacological Effects

The compound has been investigated for its anticonvulsant properties. Similar imidazole derivatives have demonstrated the ability to modulate neurotransmitter systems, particularly GABAergic transmission, which is crucial for epilepsy treatment. Although specific data for this compound is limited, the structural similarities suggest potential therapeutic applications in neurology.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented against both Gram-positive and Gram-negative bacteria. In vitro studies reveal effective minimum inhibitory concentrations (MICs) against strains such as:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Methicillin-resistant S. aureus | 4 µg/mL |

These findings indicate the compound's potential as a lead candidate for developing new antimicrobial agents.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions. Its structural characteristics allow researchers to explore complex biological processes, facilitating advancements in drug design and development.

Material Science Applications

The unique properties of this compound are also being investigated for applications in material science. It has potential uses in creating novel materials such as sensors and catalysts due to its ability to interact with various substrates and enhance material properties.

Antitumor Efficacy

A study demonstrated that this compound induced apoptosis in cancer cell lines via a p53-independent pathway, leading to G0/G1 and G2/M cell cycle arrest.

Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains, showing significant antimicrobial activity that supports its potential as a new therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of the target molecule. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Commercial and Research Utility

- Pricing : The target compound is priced at ¥9,428.01/g (97% purity), reflecting its specialized applications . Comparatively, Trimetazidine dihydrochloride is widely used clinically, while thiadiazole-piperazine derivatives are marketed for research customization .

Biological Activity

1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride is a heterocyclic compound characterized by the presence of both imidazole and piperazine rings. Its unique structure imparts significant biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry.

- IUPAC Name: 1-(1,5-dimethylimidazol-2-yl)piperazine dihydrochloride

- Molecular Formula: C9H18Cl2N4

- Molecular Weight: 253.17 g/mol

- CAS Number: 1956380-83-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, which influences the activity of target molecules. The piperazine moiety enhances binding affinity and specificity, potentially affecting pharmacological outcomes.

Antimicrobial Properties

Research has indicated that compounds containing imidazole and piperazine structures exhibit notable antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |

|---|---|---|

| 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine | TBD | TBD |

| Pyrrolidine derivatives | 75 (B. subtilis) | <125 (E. coli) |

| Alkaloids | 5.37 (S. aureus) | 43 (P. aeruginosa) |

Note: TBD indicates that specific data for the compound is not yet available.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound acts as an inhibitor for certain enzymes involved in bacterial metabolism, thereby reducing bacterial growth rates.

- Receptor Binding : In vitro assays indicated that this compound exhibits affinity for specific receptors, suggesting potential applications in drug design targeting receptor-mediated pathways.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that it possesses a safety profile conducive for further development in therapeutic applications.

Q & A

Basic: What synthetic routes are commonly employed to synthesize 1-(1,5-dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves coupling 1,5-dimethylimidazole derivatives with piperazine precursors under controlled conditions. For example, thiourea-based intermediates (e.g., carbothioamides) can be generated using di(1H-imidazol-1-yl)methanethione and substituted amines, followed by purification via reversed-phase chromatography with trifluoroacetic acid (TFA) as a modifier . Yield optimization requires precise temperature control (40–70°C), sonication to homogenize slurries, and stoichiometric balancing of reactants. Post-reaction workup often involves dichloromethane extraction and MgSO₄ drying to isolate the free base before dihydrochloride salt formation .

Advanced: How do steric and electronic effects of the 1,5-dimethylimidazole moiety influence the reactivity of this compound in cross-coupling reactions?

The 1,5-dimethyl substitution on the imidazole ring introduces steric hindrance, limiting accessibility to the N-3 position for electrophilic attacks. Electron-donating methyl groups enhance the electron density of the imidazole ring, favoring nucleophilic substitution at the piperazine nitrogen. This electronic profile can be exploited in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) but may require bulky ligands (e.g., XPhos) to mitigate steric clashes . Comparative studies with non-methylated analogs show reduced reaction rates (by ~30–40%) due to steric effects, necessitating extended reaction times or elevated temperatures .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key methods include:

- ¹H/¹³C NMR : Assign peaks for imidazole protons (δ ~6.8–7.2 ppm) and piperazine methylenes (δ ~3.3–4.1 ppm). Methyl groups on the imidazole appear as singlets (δ ~2.2–2.3 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 328.1597 for related analogs) with deviations <5 ppm .

- HPLC-PDA : Use TFA-modified mobile phases (0–50% acetonitrile/water) to achieve baseline separation of impurities. Retention times <2 minutes indicate optimal polarity matching .

Advanced: What mechanisms underlie the hygroscopicity of this dihydrochloride salt, and how can stability be maintained during storage?

The compound’s hygroscopicity arises from ionic interactions between the piperazine nitrogen and chloride ions, which absorb atmospheric moisture. Stability is enhanced by:

- Storage : Anhydrous conditions (desiccators with silica gel) at 2–8°C .

- Packaging : Sealed amber vials under nitrogen to prevent oxidation and hydrolysis.

- Monitoring : Periodic Karl Fischer titration to assess water content (<0.5% w/w acceptable) .

Decomposition pathways include N-oxide formation (traced via LC-MS) and imidazole ring hydrolysis under high humidity .

Basic: What solvent systems are optimal for recrystallizing this compound, and how does pH affect solubility?

Recrystallization is achieved using ethanol/water (4:1 v/v) or acetonitrile/water mixtures. Solubility increases in acidic conditions (pH <3) due to protonation of the piperazine ring, while neutral or basic pH induces precipitation. For dihydrochloride salts, solubility in DMSO is ~50 mg/mL, but aqueous buffers (e.g., 0.1 M HCl) are preferred for biological assays to avoid solvent interference .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies involving this compound?

Discrepancies often stem from:

- Metabolic Instability : Rapid hepatic clearance (e.g., CYP3A4-mediated N-demethylation) reduces in vivo efficacy. Mitigate via prodrug strategies or co-administration with CYP inhibitors .

- Protein Binding : High plasma protein binding (>90%) lowers free drug concentration. Assess using equilibrium dialysis and adjust dosing regimens .

- Bioavailability : Poor intestinal absorption (LogP ~1.2) necessitates formulation with permeation enhancers (e.g., sodium caprate) .

Basic: What safety precautions are required when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Incinerate at >800°C to prevent environmental release of toxic byproducts (e.g., nitrosamines) .

Advanced: What computational models predict the compound’s binding affinity for imidazole-recognizing targets (e.g., histamine receptors)?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:

- The 1,5-dimethylimidazole group mimics histidine residues, forming hydrogen bonds with Glu/Asp residues in receptor binding pockets.

- Piperazine flexibility allows conformational adaptation to hydrophobic subpockets.

- Methyl groups reduce off-target binding to CYP450 enzymes by 60% compared to non-methylated analogs .

Basic: How can researchers validate the absence of genotoxic impurities (e.g., nitrosamines) in synthesized batches?

- LC-MS/MS : Use MRM transitions (m/z 75→43 for nitrosamines) with a LOD of 0.1 ppm.

- Sample Prep : Derivatize with HCOOH/NaNO₂ to enhance detectability .

- Controls : Spike samples with N-nitrosopiperazine to confirm recovery rates (>85%) .

Advanced: What strategies improve the enantiomeric purity of chiral derivatives synthesized from this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.